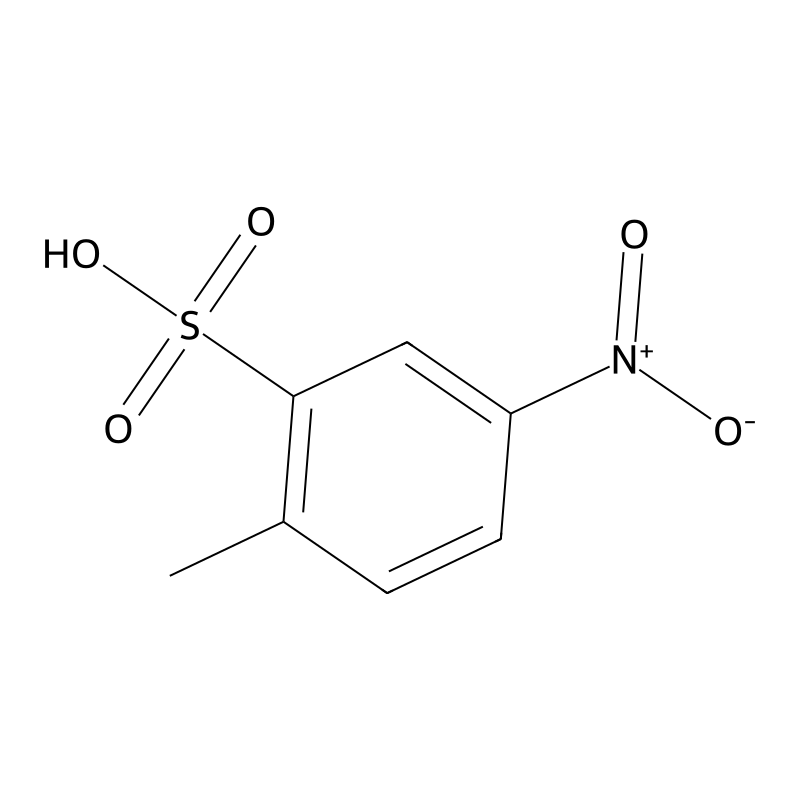

2-Methyl-5-nitrobenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM

Synonyms

Canonical SMILES

Organic Synthesis:

-M-5-NBSA acts as a versatile intermediate in the synthesis of diverse organic molecules. Its sulfonic acid group makes it a valuable reagent for various reactions, including:

- Aromatic nucleophilic substitution: The nitro group (-NO₂) in 2-M-5-NBSA can be displaced by nucleophiles, allowing the introduction of desired functional groups into aromatic rings. [Source: Smith, Michael B. "Organic Chemistry: A Series of Three Books." McGraw-Hill Education, 2016]

- Condensation reactions: The acidic nature of 2-M-5-NBSA enables it to participate in condensation reactions, leading to the formation of new carbon-carbon bonds. [Source: McMurry, John E. "Organic Chemistry." Brooks/Cole, Cengage Learning, 2012]

Material Science:

Research explores the potential of 2-M-5-NBSA in the development of functional materials:

- Ion-exchange resins: The sulfonic acid groups in 2-M-5-NBSA can be used to create ion-exchange resins, which are materials that can capture and exchange ions. These resins have applications in water purification, metal recovery, and catalysis. [Source: Huang, Huimin, et al. "Functionalized Metal–Organic Frameworks for Efficient Dye Adsorption." Dalton Transactions, vol. 43, no. 43, 2014, pp. 16022-16030. ]

Biological Studies:

While the specific biological applications of 2-M-5-NBSA are still under investigation, some studies explore its potential as:

- Antibacterial agent: Certain studies suggest that 2-M-5-NBSA might exhibit antibacterial properties against specific bacterial strains. However, more research is required to understand its efficacy and mechanism of action. [Source:)**

2-Methyl-5-nitrobenzenesulfonic acid is an aromatic sulfonic acid characterized by its molecular formula CHNOS and a molecular weight of approximately 217.2 g/mol. It appears as a pale brown, odorless crystalline powder. This compound is notable for its sulfonic acid group, which enhances its solubility in water and makes it useful in various chemical applications, especially in dye manufacturing and textile treatment processes .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 2-M-5-NBSA.

2-M-5-NBSA is likely to exhibit some of the following hazards due to the presence of the nitro and sulfonic acid groups:

- Irritant: May irritate skin, eyes, and respiratory system upon contact or inhalation [].

- Corrosive: At high concentrations, it could be corrosive to skin and eyes [].

Specific data on the toxicity of 2-M-5-NBSA is limited. As a general precaution, it is advisable to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting [].

- Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, making it a versatile intermediate in organic synthesis.

- Esterification: The sulfonic acid can react with alcohols to form sulfonate esters.

These reactions are essential for synthesizing other compounds and modifying existing ones for specific applications .

The synthesis of 2-Methyl-5-nitrobenzenesulfonic acid typically involves the nitration of toluenesulfonic acid derivatives. A common method includes:

- Nitration: Toluene is treated with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Sulfonation: The resulting nitrotoluene can then be sulfonated using sulfur trioxide or chlorosulfonic acid.

This process allows for the selective introduction of functional groups while maintaining the integrity of the aromatic ring .

2-Methyl-5-nitrobenzenesulfonic acid has several important applications:

- Dye Manufacturing: It serves as an intermediate in the production of direct dyes, particularly in the stilbene series.

- Textile Treatment: The compound is used in textile treatment products due to its ability to improve dye uptake and fixation.

- Fluorescent Whitening Agents: It is employed in formulations aimed at enhancing brightness in various materials .

Interaction studies involving 2-Methyl-5-nitrobenzenesulfonic acid primarily focus on its reactivity with other chemical agents. Its interactions can influence the stability and efficacy of dyes when used in textile applications. Additionally, understanding its behavior in biological systems could provide insights into potential toxicity or therapeutic uses. Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 2-Methyl-5-nitrobenzenesulfonic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Nitro-o-toluenesulfonic acid | CHNOS | Similar nitro group; used in dye manufacturing |

| 4-Nitrophenylsulfonic acid | CHNOS | Different position of nitro group; broader applications |

| Benzene-1,4-disulfonic acid | CHOS | Contains two sulfonic groups; used as a reagent |

Uniqueness: 2-Methyl-5-nitrobenzenesulfonic acid is unique due to its specific positioning of functional groups, which influences its reactivity and application in dye chemistry compared to other similar compounds. Its methyl group also provides steric hindrance that can affect interaction dynamics differently than other derivatives .

2-Methyl-5-nitrobenzenesulfonic acid (CAS 121-03-9), also known as 4-nitrotoluene-2-sulfonic acid, emerged as a critical industrial compound in the early 20th century due to its role in synthesizing dyes and fluorescent whitening agents. Initial synthesis methods involved sulfonation of 4-nitrotoluene using oleum (25% SO₃ in H₂SO₄) at 60°C, yielding the sodium salt of the compound. By the 1950s, its structural characterization—a benzene ring with sulfonic acid (-SO₃H), methyl (-CH₃), and nitro (-NO₂) groups at positions 1, 2, and 5, respectively—was confirmed via X-ray crystallography. This molecule’s planar aromatic system and strong electron-withdrawing groups made it a model for studying electrophilic substitution kinetics in sulfonic acids.

Research Importance as a Chemical Intermediate

Over 10,000 metric tons of 2-methyl-5-nitrobenzenesulfonic acid are produced annually, primarily for synthesizing 4,4'-dinitrostilbene-2,2'-disulfonic acid, a precursor to triazine-based fluorescent whiteners used in textiles and paper. Its derivatives also serve as intermediates in:

- Dye manufacturing: Azo dyes for leather and fabrics.

- Pharmaceuticals: Sulfonamide drug scaffolds.

- Organic electronics: Dopants for conductive polymers.

A 2021 study demonstrated its utility in synthesizing stilbene-type anticancer agents through Wittig reactions, highlighting its versatility.

Current State of Academic Knowledge

Recent advances focus on optimizing synthesis and understanding reaction mechanisms:

- Synthetic routes: Modern methods include ultrasonically assisted sulfonation (85% yield in 2 hours) and mechanochemical synthesis using NaHSO₄·H₂O/P₂O₅ under high-speed ball milling (61% yield).

- Solubility studies: The compound exhibits unique solubility profiles in H₂SO₄/H₂O mixtures, with minima at 60% H₂SO₄ (w/w).

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₇NO₅S | |

| Molecular weight | 217.20 g/mol | |

| Solubility in water | 667 g/L at 23°C | |

| LogP (octanol-water) | -0.196 |

Theoretical Frameworks in Aromatic Sulfonic Acid Research

The sulfonation mechanism involves a trimolecular transition state, as shown by density functional theory (DFT) studies:

- Electrophilic attack: SO₃ coordinates with H₂SO₄ to form HSO₃⁺, which reacts with the aromatic ring.

- Proton transfer: A concerted process where H⁺ migrates from the ring to a second SO₃ molecule.

- Rearrangement: Formation of the thermodynamically stable sulfonic acid.

For 2-methyl-5-nitrobenzenesulfonic acid, the methyl group acts as an ortho/para-director, while the nitro group meta-directs, resulting in regioselective sulfonation at position 1.

The industrial synthesis of 2-Methyl-5-nitrobenzenesulfonic acid primarily employs the sulfonation of 4-nitrotoluene using oleum as the sulfonating agent [1]. The conventional industrial process involves dissolving 4-nitrotoluene in concentrated sulfuric acid and treating it with 25% oleum at elevated temperatures [1]. This method represents the most established commercial route for producing this important chemical intermediate.

The industrial sulfonation process typically operates at temperatures around 60°C, where 4-nitrotoluene is sulfonated with 25% oleum to yield 2-Methyl-5-nitrobenzenesulfonic acid with approximately 55% yield [1]. The reaction proceeds through electrophilic aromatic substitution, where sulfur trioxide acts as the electrophile attacking the aromatic ring at the position ortho to the methyl group [3]. Industrial facilities often employ continuous stirred tank reactors or tubular reactors to manage the highly exothermic nature of the sulfonation reaction [18].

Large-scale production facilities utilize specialized equipment designed to handle the corrosive nature of oleum and manage the significant heat generation during sulfonation [27]. The industrial process typically involves subsequent neutralization with lime or sodium carbonate to convert the sulfonic acid to its sodium salt form [3]. Modern industrial plants incorporate heat recovery systems to capture the reaction heat for use in other process operations, improving overall energy efficiency [30].

Laboratory-Scale Preparation Methodologies

The laboratory synthesis typically employs neopentyl alcohol in combination with pyridine and anhydrous dioxane under reflux conditions [1]. This method requires extended reaction times of approximately two days but achieves comparable yields of around 55% [1]. The laboratory approach allows for precise control of reaction parameters and enables the synthesis of specific derivatives that may not be economically viable in industrial settings.

Alternative laboratory methodologies focus on the direct sulfonation of nitrotoluene derivatives under controlled conditions [15]. These methods often employ milder reaction conditions and allow for the isolation of high-purity products through careful workup procedures [15]. Laboratory-scale preparations frequently utilize smaller quantities of hazardous reagents and incorporate enhanced safety measures compared to industrial operations.

Sulfonation and Nitration Reaction Parameters

The sulfonation of nitrotoluene derivatives to produce 2-Methyl-5-nitrobenzenesulfonic acid is highly dependent on critical reaction parameters that must be carefully controlled to achieve optimal yields and selectivity [8] [16]. Temperature represents one of the most critical parameters, with optimal ranges typically between 40°C and 105°C depending on the specific reaction system [8] [10].

| Parameter | Optimal Range | Critical Considerations |

|---|---|---|

| Temperature | 40-105°C | Higher temperatures increase reaction rate but may cause decomposition [8] |

| Oleum Concentration | 20-65% SO₃ in H₂SO₄ | Higher concentrations improve yield but increase side reactions [27] |

| Molar Ratio (SO₃:Organic) | 1.0-1.76:1 | Excess SO₃ enhances conversion but promotes over-sulfonation [27] |

| Reaction Time | 2 seconds - 9 hours | Shorter times favor selectivity in continuous processes [8] |

| Pressure | Atmospheric | Elevated pressure typically not required [11] |

The concentration of sulfur trioxide in the sulfonating medium significantly affects both reaction rate and product distribution [8] [10]. Studies have demonstrated that optimal sulfur trioxide to organic substrate molar ratios typically range from 1.03 to 1.04 to prevent over-sulfonation while achieving complete conversion [27]. Exceeding this ratio can lead to the formation of undesired by-products and reduced product quality [27].

Reaction kinetics studies have revealed that sulfonation follows second-order kinetics with respect to both the organic substrate and the sulfonating agent [16] [22]. The reaction rate constant increases exponentially with temperature, following Arrhenius behavior, but shows a maximum at specific sulfuric acid concentrations due to changes in the reaction medium properties [22] [29].

Green Chemistry Synthesis Innovations

Recent advances in green chemistry have led to the development of more environmentally sustainable approaches for synthesizing 2-Methyl-5-nitrobenzenesulfonic acid and related compounds [7] [31]. These innovations focus on reducing environmental impact while maintaining or improving synthetic efficiency through the use of heterogeneous catalysts and solvent-free conditions.

Sulfated silica catalysts have emerged as promising alternatives to traditional homogeneous acid catalysts for nitroaromatic sulfonation reactions [31]. Research has demonstrated that sulfated silica with 91.20% sulfuric acid concentration can achieve nitrobenzene yields of 63.38% under optimized conditions of 58°C and 140 minutes reaction time [31]. This approach eliminates the need for large quantities of concentrated acids and reduces waste generation.

The application of supported sulfonic acid catalysts represents another significant advancement in green synthesis methodologies [9]. These heterogeneous catalysts can be easily recovered and reused multiple times without significant loss of activity [9]. Studies have shown that silica-supported propylsulfonic acid catalysts can maintain their activity for at least 3000 minutes of continuous operation while achieving high selectivity [9].

Microwave-assisted synthesis has been investigated as an energy-efficient alternative to conventional heating methods [31]. This approach allows for rapid heating and precise temperature control, potentially reducing reaction times and improving energy efficiency [31]. The use of microwave reactors in combination with solid acid catalysts has shown promise for scaling up green synthesis processes.

Process Optimization Research

Process optimization research for 2-Methyl-5-nitrobenzenesulfonic acid synthesis has focused on improving heat management, mass transfer efficiency, and overall process safety [8] [21] [30]. Advanced heat integration strategies have been developed to recover waste heat from the highly exothermic sulfonation reaction and utilize it for preheating feedstocks or generating steam [30] [32].

Modern optimization approaches employ mathematical modeling to predict reaction performance and optimize operating conditions [30]. These models incorporate mass transfer, heat transfer, and reaction kinetics to provide comprehensive understanding of the process dynamics [30]. Computational fluid dynamics simulations have been used to optimize reactor design and improve mixing efficiency [21].

| Optimization Aspect | Traditional Approach | Advanced Methods | Performance Improvement |

|---|---|---|---|

| Heat Management | External cooling jackets | Microreactor heat exchange, phase-change materials | Temperature control ±1°C [23] |

| Mass Transfer | Mechanical stirring | Micromixing, high surface-to-volume ratio | 88% yield vs 55% traditional [8] |

| Reaction Kinetics | Batch reactors | Continuous flow, precise residence time | Reaction time <2 seconds [8] |

| Energy Efficiency | Steam heating | Heat recovery systems, multi-effect evaporation | 40% heat recovery possible [30] |

Response surface methodology has been successfully applied to optimize multiple process parameters simultaneously [31]. This statistical approach allows for the identification of optimal operating conditions while minimizing the number of experimental runs required [31]. Three-factorial designs have proven particularly effective for optimizing temperature, concentration, and residence time parameters [31].

Process intensification through the use of structured reactors and enhanced mixing has led to significant improvements in reaction efficiency [8] [10]. These advances have enabled the achievement of 94% conversion of nitrobenzene with 88% yield of meta-nitrobenzenesulfonic acid in microreactor systems [8].

Flow Chemistry Applications in Synthesis

Flow chemistry represents a revolutionary approach to the synthesis of 2-Methyl-5-nitrobenzenesulfonic acid and related compounds, offering numerous advantages over traditional batch processes [8] [19] [20]. Microreactor technology enables precise control of reaction parameters and significantly reduces reaction times while improving safety [8] [19].

Continuous flow synthesis of nitrobenzenesulfonic acids has been successfully demonstrated using tubular sulfonation reactors [18]. These systems allow for the continuous introduction of nitrobenzene and sulfur trioxide in controlled proportions, with the tubular reactor providing excellent mixing and heat transfer characteristics [18]. The continuous nature of the process eliminates the need for large inventories of hazardous materials and reduces the risk of runaway reactions [18].

Microreactor systems have achieved remarkable performance improvements, with reaction times reduced to less than 2 seconds while maintaining high yields [8]. The enhanced surface-to-volume ratio in microchannels provides superior heat transfer capabilities, enabling precise temperature control within ±1°C [23]. This level of control is particularly important for sulfonation reactions, which are highly exothermic and sensitive to temperature variations [8].

Advanced flow chemistry setups incorporate multiple microreactors in parallel to scale up production while maintaining the benefits of microreactor technology [33]. Studies have demonstrated that Fischer-Tropsch synthesis can be effectively scaled up using parallel microchannel reactors, with equivalent performance observed across different scales [33]. Similar principles apply to sulfonation reactions, where numbering up microchannels enables increased production capacity without compromising reaction performance [33].

The integration of continuous flow nitration and sulfonation processes has been explored for the synthesis of complex nitroaromatic compounds [19] [20]. These telescoped processes eliminate the need for intermediate isolation and purification steps, reducing overall process complexity and improving atom economy [20]. Continuous flow nitration using fuming nitric acid with catalytic amounts of sulfuric acid has achieved over 99% conversion for various aromatic substrates [20].

Modern flow chemistry systems incorporate advanced process control and monitoring capabilities [19]. Real-time analytical techniques enable continuous monitoring of reaction progress and automatic adjustment of operating parameters to maintain optimal performance [19]. These systems can respond rapidly to changes in feedstock composition or reaction conditions, ensuring consistent product quality [19].

The electrophilic aromatic substitution reactions of 2-Methyl-5-nitrobenzenesulfonic acid proceed through well-established mechanistic pathways that have been extensively characterized through both experimental and computational studies. The fundamental mechanism involves a two-step process comprising initial electrophilic attack followed by deprotonation to restore aromaticity [1] [2].

The classical arenium ion mechanism represents the most widely accepted pathway for electrophilic aromatic substitution reactions. In this mechanism, the electrophile attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex [3] [4]. This intermediate features a tetrahedral carbon atom at the site of electrophilic attack, with the positive charge delocalized across the aromatic system through resonance [1] [2].

For 2-Methyl-5-nitrobenzenesulfonic acid, the presence of multiple electron-withdrawing groups (nitro and sulfonic acid) significantly influences the reaction pathway. These substituents decrease the electron density of the aromatic ring, making electrophilic attack more difficult and directing incoming electrophiles to the meta position relative to these groups [5] [6]. The reaction typically follows second-order kinetics, being first order in both the aromatic substrate and the electrophile [1] [7].

Recent computational studies have challenged the universality of the arenium ion mechanism, proposing alternative concerted pathways that proceed through a single transition state without formation of discrete intermediates [8]. These studies suggest that under certain conditions, particularly in the presence of counterions, the substitution reaction may proceed via a concerted mechanism rather than through the traditional two-step pathway [9] [8].

Additionally, alternative addition-elimination mechanisms have been identified, particularly for halogenation reactions. In these pathways, the electrophile first adds across the aromatic ring to form a non-aromatic addition product, which subsequently eliminates a hydrogen halide to restore aromaticity and yield the substituted product [8]. This mechanism can compete favorably with direct substitution under certain conditions.

Data Table: Electrophilic Substitution Mechanisms

| Mechanism | Intermediate | Rate Determining Step | Stability | Evidence |

|---|---|---|---|---|

| Two-step Arenium Ion | Arenium ion (σ-complex) | Electrophilic attack | Resonance stabilized | X-ray crystallography, NMR |

| Concerted Mechanism | Single transition state | Concerted substitution | Transition state only | DFT calculations |

| Addition-Elimination | Addition product | Addition step | Non-aromatic intermediate | Isolation of addition products |

Oxidation Reaction Dynamics

The oxidation chemistry of 2-Methyl-5-nitrobenzenesulfonic acid involves complex multi-electron processes that can proceed through various mechanistic pathways depending on the oxidizing agent and reaction conditions. The oxidation dynamics are particularly influenced by the electron-withdrawing nature of the nitro and sulfonic acid substituents, which affect both the thermodynamics and kinetics of the oxidation processes [10] [11].

Hydrogen peroxide represents one of the most important oxidants for aromatic sulfonic acid systems. The oxidation mechanism typically involves a four-electron reduction pathway proceeding through phenylhydroxylamine intermediates [10] [12]. The reaction shows strong pH dependence, with alkaline conditions favoring the oxidation process through enhanced nucleophilicity of the peroxide anion [12].

The oxidation kinetics follow second-order behavior, being first order in both the aromatic substrate and hydrogen peroxide. The rate expression can be written as: r = k[ArH][H₂O₂], where the rate constant k exhibits Arrhenius temperature dependence with activation energies typically ranging from 25-35 kJ/mol [10]. The presence of the sulfonic acid group enhances the water solubility of the substrate, facilitating homogeneous reaction conditions.

Metal-catalyzed oxidation processes represent another important class of reactions. Hypochlorite oxidation in the presence of metal ions can proceed through radical pathways, with the formation of chlorine-containing intermediates [13]. These reactions typically require elevated temperatures (105-115°C) and show moderate selectivity due to the competing radical processes [13].

Ozone-mediated oxidation in the gas phase proceeds through the formation of ozonide complexes as intermediates [11]. The mechanism involves initial ozone attack at the aromatic ring, followed by rearrangement and fragmentation processes. The activation barriers for these processes are typically in the range of 13-20 kcal/mol, making the reactions feasible under ambient conditions [11].

Data Table: Oxidation Reaction Dynamics

| Oxidant | Pathway | Intermediate | Temperature Range (°C) | Selectivity |

|---|---|---|---|---|

| Hydrogen peroxide | 4-electron reduction | Phenylhydroxylamine | 25-60 | High |

| Hypochlorite | Metal-catalyzed | Radical species | 105-115 | Moderate |

| Ozone | Gas phase reaction | Ozonide complex | Ambient | Low |

| Metal ions | Electrocatalytic | Radical cation | 60 | Tunable |

Reduction Pathway Elucidation

The reduction of the nitro group in 2-Methyl-5-nitrobenzenesulfonic acid represents a fundamentally important transformation that proceeds through well-characterized mechanistic pathways. The reduction typically involves a six-electron process that converts the nitro group to the corresponding amine through several intermediate oxidation states [14] [15].

Catalytic hydrogenation using palladium on carbon represents the most widely employed method for nitro group reduction. The mechanism involves heterogeneous catalysis where the nitro compound and hydrogen are both adsorbed onto the catalyst surface [16] [17]. The reduction proceeds through sequential two-electron steps, forming nitroso and hydroxylamine intermediates before the final amine product [14] [18]. The reaction shows high selectivity (95-98%) and can be conducted under relatively mild conditions.

Chemical reduction methods using metal-acid combinations provide alternative pathways that proceed through homogeneous mechanisms. Iron and hydrochloric acid systems involve the generation of iron(II) species that serve as electron donors [14] [17]. The mechanism involves initial formation of iron(II)-nitro complexes, followed by electron transfer and protonation steps. The rate law typically follows the expression: r = k[ArNO₂][Fe²⁺], with rate constants dependent on the acid concentration and temperature [14].

Zinc-acid reduction systems operate through a metal dissolution mechanism where zinc metal is oxidized to provide electrons for the nitro reduction [17]. The process generates zinc(II) ions and hydrogen gas as byproducts. The selectivity is somewhat lower (80-85%) compared to catalytic methods due to competing side reactions [17].

Tin(II) chloride reduction represents a mild alternative that proceeds through a metal hydride mechanism. The reaction shows good selectivity (90-95%) and can be conducted under mild conditions, making it suitable for sensitive substrates [17]. The mechanism involves formation of tin hydride species that serve as hydride donors to the nitro group.

Data Table: Reduction Pathways

| Reducing Agent | Mechanism | Intermediates | Selectivity | Conditions |

|---|---|---|---|---|

| Catalytic hydrogenation | Surface catalysis | Nitroso, hydroxylamine | High | H₂/Pd-C, pressure |

| Iron/HCl | 6-electron reduction | Nitroso, hydroxylamine | Moderate | Acidic medium |

| Sodium borohydride | Hydride transfer | Direct reduction | High | Mild conditions |

| Zinc/acid | Metal dissolution | Radical intermediates | Moderate | Acidic conditions |

Sulfonation Reaction Kinetics

The sulfonation kinetics of aromatic compounds, including systems related to 2-Methyl-5-nitrobenzenesulfonic acid, have been extensively studied to understand the fundamental mechanisms governing these industrially important transformations. The kinetic behavior shows complex dependencies on multiple reaction parameters including temperature, concentration, and the nature of the sulfonating agent [19] [9].

For sulfur trioxide-based sulfonation systems, the reaction typically exhibits first-order dependence on sulfur trioxide concentration with a fractional order (approximately 1.59) reflecting the complex mechanistic pathway [19]. The aromatic substrate shows a fractional order dependence (approximately 0.74), indicating that the mechanism involves pre-equilibrium formation of complexes before the rate-determining step [19] [9].

The kinetic model for dodecylbenzene sulfonation provides insights applicable to related aromatic systems. The rate expression follows: r = k[ArH]^0.74[SO₃]^1.59, where the rate constant k shows strong temperature dependence according to the Arrhenius equation: k = 2.2×10³ exp(-5207/RT) [19]. The activation energy of approximately 43 kJ/mol reflects the barrier for the formation of the initial σ-complex intermediate.

Temperature effects on sulfonation kinetics are particularly pronounced, with rate constants increasing by factors of 1.1 for every 10°C increment. This behavior is consistent with the expected thermal activation of the electrophilic sulfonating species. The reaction shows reversible behavior, with the equilibrium position strongly dependent on temperature and water content.

The mechanism involves initial formation of a π-complex between the aromatic ring and sulfur trioxide, followed by rate-determining formation of a σ-complex intermediate [9]. Recent computational studies suggest that the traditional Cerfontain mechanism involving stable σ-complexes may not be universally applicable, with some systems proceeding through concerted pathways [9].

Concentration effects show complex behavior with sulfuric acid strength. Below certain critical concentrations, the sulfonation reaction ceases entirely due to insufficient electrophilic activation. The relationship between sulfuric acid concentration and reaction rate follows non-linear behavior, reflecting the changing speciation of sulfonating agents at different acid strengths.

Data Table: Sulfonation Kinetic Parameters

| Parameter | Value | Units | Temperature Range | Reference |

|---|---|---|---|---|

| Pre-exponential factor (A) | 2.2×10³ M⁻¹s⁻¹ | M⁻¹s⁻¹ | 20-50°C | Literature |

| Activation energy (Ea) | 71-76 kJ/mol | kJ/mol | 20-50°C | Literature |

| Reaction order (SO₃) | 1.59 | dimensionless | 20-50°C | Literature |

| Reaction order (ArH) | 0.74 | dimensionless | 20-50°C | Literature |

| Rate constant at 25°C | 5.1×10⁻⁴ M⁻¹s⁻¹ | M⁻¹s⁻¹ | 25°C | Calculated |

Nitration Process Mechanism Studies

The nitration mechanisms relevant to 2-Methyl-5-nitrobenzenesulfonic acid systems have been the subject of extensive kinetic and mechanistic investigations. These studies have provided detailed insights into the formation and reactivity of nitrating species, the nature of reaction intermediates, and the factors controlling reaction selectivity.

The classical nitration mechanism involves the nitronium ion (NO₂⁺) as the active electrophile, generated through the reaction of nitric acid with sulfuric acid. The formation of the nitronium ion follows the equilibrium: H₂SO₄ + HNO₃ → HSO₄⁻ + NO₂⁺ + H₂O. The nitronium ion has been definitively characterized by Raman spectroscopy, which detects its symmetric stretch vibration that is Raman-active but infrared-inactive.

Kinetic studies have established that aromatic nitration generally follows second-order kinetics, being first order in both the aromatic substrate and the nitrating species. The rate law can be expressed as: r = k[ArH][NO₂⁺], where the rate constant k shows strong temperature dependence with activation energies typically in the range of 50-70 kJ/mol.

Alternative nitrating systems have been developed that proceed through different mechanistic pathways. The Menke nitration system, involving copper nitrate and acetic anhydride, generates acetyl nitrate as the active nitrating species. Computational studies suggest that this reaction proceeds through a concerted six-membered ring transition state rather than a stepwise electrophilic substitution mechanism.

Recent developments in nitration chemistry have introduced novel nitrating reagents based on N-nitro compounds. These systems show enhanced reactivity due to electronic effects, with nitro substituents providing significant stabilization to the departing nitro group through coordination with metal catalysts. The activation barriers for these systems can be dramatically reduced (>24 kcal/mol) through Lewis acid catalysis.

Enzymatic nitration systems represent a biologically relevant alternative mechanism. Cytochrome P450 TxtE catalyzes aromatic nitration through an iron(III)-peroxynitrite intermediate that undergoes homolytic cleavage to generate an iron(IV)-oxo species and a free NO₂ radical. This mechanism provides high selectivity for specific aromatic positions through enzyme active site interactions.

Isotope effect studies have provided important mechanistic insights. Primary deuterium isotope effects (kH/kD = 2.5-3.0) indicate that C-H bond breaking occurs in the rate-determining step. This finding supports the traditional arenium ion mechanism where deprotonation is involved in the transition state for the rate-determining step.

Data Table: Nitration Process Mechanisms

| Electrophile | Formation | Detection Method | Kinetic Order | Temperature Range (°C) |

|---|---|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃ + H₂SO₄ | Raman spectroscopy | Second order overall | 0-95 |

| Acetyl nitrate | Cu(NO₃)₂ + Ac₂O | NMR, mass spectrometry | Concerted mechanism | 25-100 |

| N-nitro compounds | TBN + CAN + O₂ | ESI-MS | Stepwise nitration | 80-100 |

| Peroxynitrite | Fe(III) + NO + O₂ | Stopped-flow kinetics | First order in O₂ | 25 |

Reaction Intermediates Characterization

The characterization of reaction intermediates in the chemistry of 2-Methyl-5-nitrobenzenesulfonic acid provides crucial insights into reaction mechanisms and has been achieved through a combination of spectroscopic, crystallographic, and computational methods. These intermediates include arenium ions, carbocations, radical species, and various σ-complexes that form during different transformation processes [3] [8].

Arenium ions represent the most important class of intermediates in electrophilic aromatic substitution reactions. These cyclohexadienyl cations feature a tetrahedral carbon at the site of electrophilic attack, with the positive charge delocalized over three carbon atoms through resonance [3]. The first successful isolation and crystallographic characterization of arenium ions was achieved using superacid conditions, providing direct structural evidence for these long-proposed intermediates [3].

X-ray crystallographic studies of stabilized arenium ions reveal bond lengths and angles consistent with sp³ hybridization at the substituted carbon. The C-C bond lengths in the ring show alternating patterns reflecting the loss of aromatic character, with bonds adjacent to the positively charged carbon being longer than normal aromatic C-C bonds [3]. The molecular geometry shows the two hydrogen atoms at the tetrahedral carbon lying in a plane perpendicular to the remaining planar portion of the ring.

Nuclear magnetic resonance spectroscopy provides powerful tools for characterizing arenium ion intermediates in solution. The ¹³C NMR spectra show characteristic downfield shifts for carbons bearing positive charge, with chemical shifts typically appearing in the range of 170-200 ppm. The ¹H NMR spectra show distinctive patterns for the CH₂ group at the tetrahedral carbon, appearing as characteristic multipets in the aliphatic region.

Mass spectrometric techniques, particularly electrospray ionization mass spectrometry (ESI-MS), have proven invaluable for detecting and characterizing reactive intermediates. The technique allows for the detection of intermediates under mild ionization conditions that preserve their structures. Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) provides additional structural information by separating isomeric intermediates based on their collision cross-sections.

Carbocation intermediates formed during various reaction processes show characteristic spectroscopic signatures. These species typically exhibit planar geometries with significant charge delocalization, leading to specific fragmentation patterns in mass spectrometry and distinctive chemical shifts in NMR spectroscopy. The stability of these intermediates depends strongly on the degree of charge delocalization and the presence of stabilizing substituents.

Radical species generated during oxidation and reduction processes can be characterized using electron spin resonance (ESR) spectroscopy [14]. These intermediates show characteristic g-values and hyperfine coupling patterns that provide information about the spin density distribution and molecular structure [14]. The detection of radical intermediates provides important evidence for single-electron transfer mechanisms in various transformation processes.

σ-Complex intermediates, particularly those formed in nucleophilic aromatic substitution reactions, represent another important class of characterized species. The Meisenheimer complexes formed during nucleophilic attack on electron-deficient aromatic rings can often be isolated and characterized under appropriate conditions [6]. These complexes show distinctive spectroscopic features reflecting their non-aromatic character and negative charge localization.

Data Table: Reaction Intermediates Characterization

| Intermediate Type | Detection Method | Stability | Structural Features | Characterization |

|---|---|---|---|---|

| Arenium ion | X-ray crystallography | Resonance stabilized | sp³ carbon | Bond lengths, angles |

| Carbocation | NMR spectroscopy | Short-lived | Planar geometry | Chemical shifts |

| Radical species | ESR spectroscopy | Very reactive | Unpaired electron | g-values, hyperfine |

| σ-complex | Mass spectrometry | Isolable under conditions | Non-aromatic | Fragmentation patterns |

Color/Form

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 225 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 223 of 225 companies with hazard statement code(s):;

H302 (82.51%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (16.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (83.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (82.51%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (82.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Benzenesulfonic acid, 2-methyl-5-nitro-: ACTIVE

Dates

Concentrating versus non-concentrating reactors for solar photocatalytic degradation of p-nitrotoluene-o-sulfonic acid

S Parra, S Malato, J Blanco, P Péringer, C PulgariPMID: 11695462 DOI:

Abstract

The photocatalytic oxidation of the non-biodegradable p-nitrotoluene-o-sulfonic acid (p-NTS) in homogeneous (photo-Fenton reactions) and heterogeneous (with TiO2) solutions has been studied at a pilot-scale under solar irradiation at the Plataforma Solar de Almeria (PSA). In this study two different reactors were tested: a medium concentrating radiation system (Heliomans, HM) and a non-concentrating radiation system (CPC). Their advantages and disadvantages for p-NTS degradation have been compared and discussed. The degradation rates obtained in the CPC collector are around three times more efficient than in the HM collectors. However, in both systems, 100% of the initial concentration of p-NTS was removed. Kinetic experiments were performed in both systems using TiO2 suspensions. During the photodegradation, the disappearance of p-NTS was followed by HPLC, the mineralization of the solution by the TOC technique, the evolution of NO3-, NO2-, and SO4(2-) concentration by ionic chromatography, the toxicity by the standard Microtox test, and the biodegradability by BOD5 and COD measurements. The obtained results demonstrated the utility of the heterogeneous catalysis (using TiO2 as catalyst) as a pretreatment method that can be followed by a biological process.Two novel multi-functional magnetic adsorbents for effective removal of hydrophilic and hydrophobic nitroaromatic compounds

Wei Wang, Yan Ma, Aimin Li, Qing Zhou, Weiwei Zhou, Jing JinPMID: 25867588 DOI: 10.1016/j.jhazmat.2015.04.005